N,N'-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” is a complex organic compound that belongs to the class of diazocines. These compounds are characterized by their unique structural framework, which includes two nitrogen atoms in a diazocine ring system. The presence of chlorophenyl and diphenyl groups further adds to the complexity and potential functionality of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” typically involves multi-step organic reactions. The starting materials often include aromatic amines and aldehydes, which undergo condensation reactions to form the diazocine ring system. The reaction conditions may include:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of such complex organic compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes due to its unique structural features.
Medicine: May have applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Diazocines: Other compounds in the diazocine family with similar structural features.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups that may exhibit similar reactivity.
Uniqueness
“N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
130189-68-3 |
---|---|
Molecular Formula |
C40H26Cl2N4 |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]methanimine |
InChI |
InChI=1S/C40H26Cl2N4/c41-31-15-11-27(12-16-31)25-43-33-19-21-37-35(23-33)39(29-7-3-1-4-8-29)45-38-22-20-34(44-26-28-13-17-32(42)18-14-28)24-36(38)40(46-37)30-9-5-2-6-10-30/h1-26H |
InChI Key |
UMOOTOHTVAOFST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N=CC4=CC=C(C=C4)Cl)C(=NC5=C2C=C(C=C5)N=CC6=CC=C(C=C6)Cl)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.